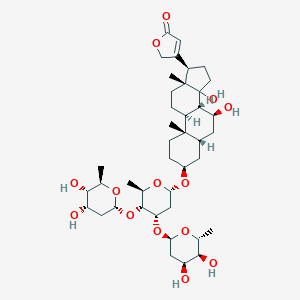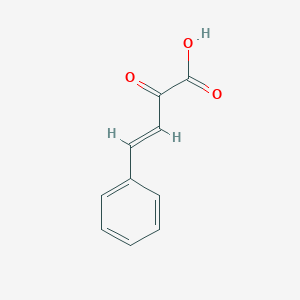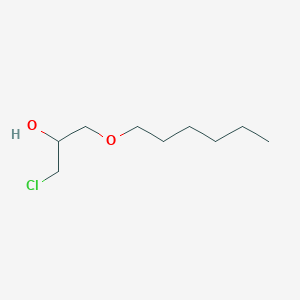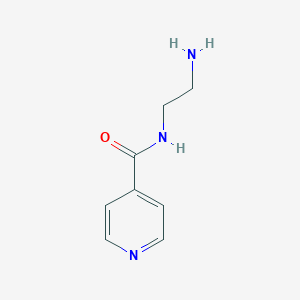
1-苯基环戊烷-1-酰氯
描述
1-Phenylcyclopentane-1-carbonyl chloride is an organic compound with the molecular formula C12H13ClO. It is a colorless liquid that belongs to the class of cyclopentanones. This compound is used in various fields such as medical research, environmental research, and industrial research .
科学研究应用
1-Phenylcyclopentane-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
安全和危害
作用机制
Mode of Action
1-Phenylcyclopentane-1-carbonyl chloride, like other carbonyl chlorides, is an electrophilic compound . It can react with nucleophiles, such as amines or alcohols, in biological systems. The chlorine atom is a good leaving group, which makes the carbonyl carbon highly susceptible to nucleophilic attack .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 1-Phenylcyclopentane-1-carbonyl chloride. For instance, its reactivity might be enhanced under acidic conditions due to the protonation of the carbonyl oxygen, which would increase the electrophilicity of the carbonyl carbon .
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopentane-1-carbonyl chloride can be synthesized through a multi-step process. The initial step involves the cyclization of 1,4-dibromobutane with benzyl cyanide under basic conditions to form 1-phenyl-1-cyanocyclopentane. This intermediate is then hydrolyzed to yield 1-phenylcyclopentane-1-carboxylic acid. Finally, the carboxylic acid is chlorinated using phosphorus trichloride to produce 1-Phenylcyclopentane-1-carbonyl chloride .
Industrial Production Methods: The industrial production of 1-Phenylcyclopentane-1-carbonyl chloride follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions: 1-Phenylcyclopentane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol, to form amides or esters.
Hydrolysis: The compound can be hydrolyzed to form 1-phenylcyclopentane-1-carboxylic acid.
Reduction: It can be reduced to form 1-phenylcyclopentane.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, at room temperature.
Hydrolysis: The reaction is performed using water or aqueous sodium hydroxide at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic acyl substitution.
1-Phenylcyclopentane-1-carboxylic acid: Formed from hydrolysis.
1-Phenylcyclopentane: Formed from reduction.
相似化合物的比较
1-Phenylcyclopentane-1-carbonyl chloride can be compared with other similar compounds, such as:
1-Phenylcyclopentane-1-carboxylic acid: This compound is the hydrolysis product of 1-Phenylcyclopentane-1-carbonyl chloride and has similar chemical properties but lacks the reactive chloride group.
1-Phenylcyclopentane: This compound is the reduction product and has different reactivity due to the absence of the carbonyl group.
Cyclopentanecarbonyl chloride: This compound lacks the phenyl group and has different reactivity and applications
1-Phenylcyclopentane-1-carbonyl chloride is unique due to the presence of both the phenyl and carbonyl chloride groups, which confer specific reactivity and applications in various fields.
属性
IUPAC Name |
1-phenylcyclopentane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKUYNVZHTPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495313 | |
| Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17380-62-0 | |
| Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17380-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)



![3-phenylbenzo[b]phenalen-7-one](/img/structure/B98977.png)


